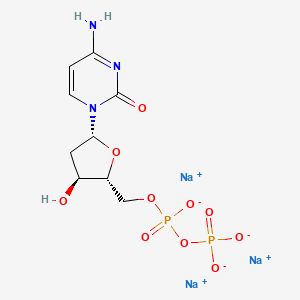

2'-Deoxycytidine-5'-diphosphate trisodium salt

説明

Synthesis Analysis

The synthesis of nucleotide analogs, including 2'-deoxycytidine derivatives, involves complex chemical reactions aimed at modifying the nucleobase, sugar moiety, or phosphate group to yield specific properties or biological activities. Studies have developed methods for incorporating functional groups into the 2'-deoxycytidine structure, enabling its use in biochemical assays and DNA synthesis technologies (Roychowdhury, Illangkoon, Hendrickson, & Benner, 2004).

Molecular Structure Analysis

The molecular structure of 2'-deoxycytidine and its derivatives has been elucidated through various analytical techniques, revealing insights into its base pairing capabilities and interactions with other molecules. Crystallographic studies have shown how modifications to the 2'-deoxycytidine structure can impact its hydrogen bonding and base pairing properties, crucial for understanding its role in DNA structure and function (Jaskólski, Gdaniec, Gilski, Alejska, & Bratek-Wiewiórowska, 1994).

Chemical Reactions and Properties

2'-Deoxycytidine-5'-diphosphate trisodium salt undergoes various chemical reactions, notably its participation in nucleotide metabolism and DNA synthesis. Enzymatic studies have demonstrated its conversion from cytidine diphosphate by specific enzymes, highlighting its importance in the nucleotide salvage pathways and DNA replication processes (Reichard, 1962).

科学的研究の応用

Inhibition of Ribonucleotide Reduction : 2'-Deoxycytidine-5'-diphosphate derivatives, such as 2',2'-difluorodeoxycytidine 5'-diphosphate, have been identified as potent inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibitory action is significant for understanding the mechanism of action of antitumor and antiviral drugs (Heinemann et al., 1990).

Enzymatic Synthesis of Deoxyribonucleotides : Studies have shown that 2'-Deoxycytidine diphosphate can be synthesized enzymatically, a process crucial for understanding DNA replication and repair mechanisms. This synthesis involves the introduction of deuterium into the 2'-position of deoxycytidine (Durham et al., 1967).

Development of DNA Probes : 2'-Deoxycytidine and its derivatives have been used in the development of DNA probes for sensing protein-DNA interactions. These probes exhibit significant changes in fluorescence properties upon interaction with proteins or lipids, making them useful in biological research (Güixens-Gallardo & Hocek, 2021).

Study of DNA Damage and Repair : Research involving nucleotides like 2'-Deoxycytidine-5'-diphosphate has contributed to understanding the mechanisms of DNA damage and repair. For instance, the study of radiation damage to nucleosides and nucleotides helps in understanding how DNA repairs itself after exposure to ionizing radiation (Sagstuen, 1980).

Pharmaceutical Applications : 2'-Deoxycytidine-5'-diphosphate and its analogs have been explored for their potential in pharmaceutical applications. For example, they have been studied for their role as inhibitors in the ribonucleotide reductase pathway, which is significant in the development of cancer therapies (Kang et al., 1997).

作用機序

Target of Action

The primary target of 2’-Deoxycytidine-5’-diphosphate trisodium salt, also known as dCDP, is the enzyme nucleotide diphosphate kinase (NDPK) . This enzyme plays a crucial role in the synthesis of nucleoside triphosphates, which are essential for DNA and RNA biosynthesis .

Mode of Action

dCDP acts as a substrate for NDPK . The enzyme catalyzes the conversion of dCDP into 2’-deoxycytidine 5’-triphosphate (dCTP), a critical component in DNA biosynthesis and reverse transcription . This conversion is a part of the multiple phosphorylation steps of cytidine .

Biochemical Pathways

The conversion of dCDP to dCTP by NDPK is a part of the de novo pathway of DNA biosynthesis . This pathway is essential for the replication and repair of DNA. The produced dCTP is incorporated into the growing DNA strand during DNA replication and repair .

Result of Action

The primary result of dCDP action is the production of dCTP, which supports DNA biosynthesis and reverse transcription . This leads to the formation of new DNA strands during replication and repair processes .

Safety and Hazards

The compound is classified as having Acute Toxicity (Category 3) for oral, dermal, and inhalation exposure. It can cause skin irritation (Category 2), eye irritation (Category 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and seeking immediate medical attention if swallowed or inhaled .

将来の方向性

The compound is a critical building block in DNA synthesis, making it valuable in cancer research and the development of antiviral drugs . It is also used in various biochemical research applications including studies of DNA synthesis . As such, it is likely to continue to be a key compound in biomedical research and drug development.

生化学分析

Biochemical Properties

2’-Deoxycytidine-5’-diphosphate trisodium salt plays a crucial role in biochemical reactions. It is used as a substrate of CDP (nucleoside diphosphate) kinase (2.7.4.6) for the production of dCTP to support DNA biosynthesis and reverse transcription .

Cellular Effects

The effects of 2’-Deoxycytidine-5’-diphosphate trisodium salt on various types of cells and cellular processes are primarily related to its role in DNA synthesis. By serving as a substrate for the production of dCTP, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2’-Deoxycytidine-5’-diphosphate trisodium salt exerts its effects through its interactions with various biomolecules. It binds to nucleoside diphosphate kinases, leading to the production of dCTP. This process can influence enzyme activity, alter gene expression, and result in changes in DNA structure .

Metabolic Pathways

2’-Deoxycytidine-5’-diphosphate trisodium salt is involved in metabolic pathways related to DNA synthesis. It interacts with enzymes such as nucleoside diphosphate kinases and can influence metabolic flux or metabolite levels .

特性

IUPAC Name |

trisodium;[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O10P2.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMDNHAPEVRFNF-MILVPLDLSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N3Na3O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747487 | |

| Record name | Trisodium 2'-deoxy-5'-O-[(phosphonatooxy)phosphinato]cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151151-32-5 | |

| Record name | Trisodium 2'-deoxy-5'-O-[(phosphonatooxy)phosphinato]cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Deoxycytidine 5'-diphosphate sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)

![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B1145878.png)

![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)

![3-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145881.png)